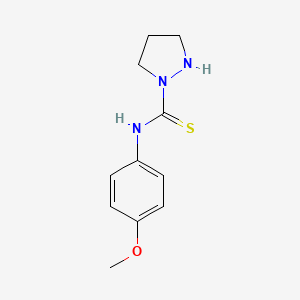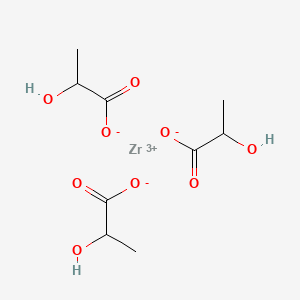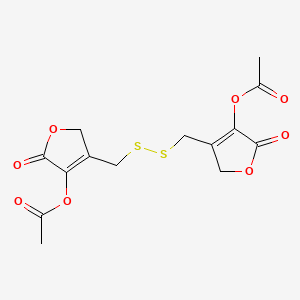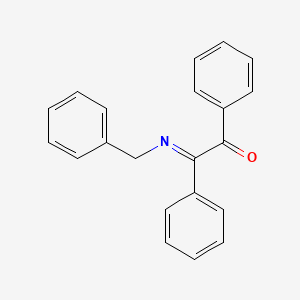
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide is a chemical compound with the molecular formula C17H13BrClNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a chloro group and a phenylethyl group attached to the isoquinolinium core. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide typically involves the reaction of isoquinoline with appropriate reagents to introduce the chloro and phenylethyl groups. One common method involves the reaction of isoquinoline with 1-chloro-2-oxo-2-phenylethyl bromide under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common reagents used in these reactions include thiosemicarbazides, aromatic aldehyde thiosemicarbazones, and hydrochloric acid. Major products formed from these reactions include derivatives of 5-amino-2-hydrazino-1,3-thiazole and substituted 3-amino-2-thiohydantoins .
Scientific Research Applications
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study their properties.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in developing new drugs.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide involves its interaction with specific molecular targets. The chloro and phenylethyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide can be compared with other isoquinoline derivatives such as:
- Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, chloride
- Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, iodide
- Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, fluoride
These compounds share a similar core structure but differ in the halogen attached to the isoquinolinium ring. The differences in halogen atoms can lead to variations in their chemical reactivity, biological activity, and potential applications. This compound is unique due to its specific combination of chloro and phenylethyl groups, which confer distinct properties and applications.
Properties
CAS No. |
66088-68-4 |
|---|---|
Molecular Formula |
C17H13BrClNO |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
2-(1-chloroisoquinolin-2-ium-2-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C17H13ClNO.BrH/c18-17-15-9-5-4-6-13(15)10-11-19(17)12-16(20)14-7-2-1-3-8-14;/h1-11H,12H2;1H/q+1;/p-1 |
InChI Key |
UEHSORVHBFAREJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=C(C3=CC=CC=C3C=C2)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)
![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)

![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)



![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)

![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)

![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
